molecular formula C13H16O5 B7774255 Ethyl (4-ethoxy-2-formylphenoxy)acetate

Ethyl (4-ethoxy-2-formylphenoxy)acetate

Cat. No.: B7774255
M. Wt: 252.26 g/mol
InChI Key: CTVBYBDUAFYOPG-UHFFFAOYSA-N
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Description

Ethyl (4-ethoxy-2-formylphenoxy)acetate is an organic compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol . This compound is characterized by its phenoxyacetate structure, which includes an ethoxy group and a formyl group attached to the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-ethoxy-2-formylphenoxy)acetate typically involves the reaction of 4-ethoxy-2-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-ethoxy-2-formylphenoxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (4-ethoxy-2-formylphenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (4-ethoxy-2-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the phenoxyacetate structure allows for interactions with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Comparison: Ethyl (4-ethoxy-2-formylphenoxy)acetate is unique due to the presence of both an ethoxy group and a formyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The ethoxy group provides additional steric and electronic effects, influencing the reactivity and selectivity of the compound in various chemical processes .

Properties

IUPAC Name

ethyl 2-(4-ethoxy-2-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-16-11-5-6-12(10(7-11)8-14)18-9-13(15)17-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVBYBDUAFYOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC(=O)OCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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